molecular formula C7H12N4O B3010335 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide CAS No. 1379295-04-1

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide

Cat. No.: B3010335
CAS No.: 1379295-04-1
M. Wt: 168.2
InChI Key: VNFSQXDQSLIOMP-UHFFFAOYSA-N
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Description

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the third position, an isopropyl group at the first position, and a carboxamide group at the fourth position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to streamline the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .

Properties

IUPAC Name

3-amino-1-propan-2-ylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4(2)11-3-5(7(9)12)6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFSQXDQSLIOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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